6-bromo-3-(7-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-2H-chromen-2-one
Overview
Description
6-bromo-3-(7-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-2H-chromen-2-one is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological agent.
Mechanism of Action
The mechanism of action of 6-bromo-3-(7-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-2H-chromen-2-one is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that the compound has anti-inflammatory and anti-cancer effects. It has been found to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 6-bromo-3-(7-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-2H-chromen-2-one in lab experiments is that it has shown promising results in various studies. However, one limitation is that the compound is not readily available commercially and must be synthesized in the lab.
Future Directions
There are several future directions for research on 6-bromo-3-(7-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-2H-chromen-2-one. One direction is to further investigate its potential as a pharmacological agent for the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand its anti-inflammatory and anti-cancer effects. Additionally, future research could focus on developing more efficient synthesis methods for the compound.
Scientific Research Applications
The compound has shown potential as a pharmacological agent in scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
6-bromo-3-(6-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8BrClN2O2S/c19-10-1-4-15-9(5-10)6-12(17(23)24-15)13-8-22-14-3-2-11(20)7-16(14)25-18(22)21-13/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCDPDDJMSBQMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC3=NC(=CN23)C4=CC5=C(C=CC(=C5)Br)OC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8BrClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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